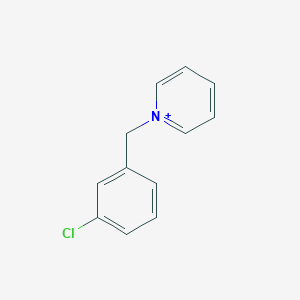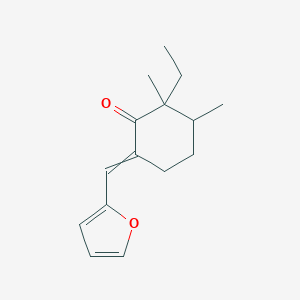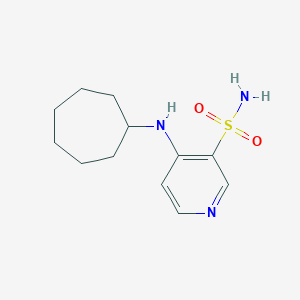
1-(3-Chlorobenzyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzyl)pyridinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quaternary ammonium salt that can be synthesized using different methods.
作用机制
The mechanism of action of 1-(3-Chlorobenzyl)pyridinium is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in animals. However, more research is needed to fully understand its potential effects on human health.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-Chlorobenzyl)pyridinium in lab experiments is its ability to act as a catalyst in organic synthesis. Additionally, its antimicrobial properties make it a valuable tool for studying the effects of microorganisms on various systems. However, its potential toxicity and limited solubility in water can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 1-(3-Chlorobenzyl)pyridinium. One area of interest is its potential use as an antitumor agent. Additionally, more research is needed to fully understand its mechanism of action and potential effects on human health. Finally, further studies are needed to optimize its synthesis method and improve its solubility in water for more widespread use in lab experiments.
In conclusion, this compound is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in different fields.
合成方法
The synthesis of 1-(3-Chlorobenzyl)pyridinium can be achieved using different methods, including the reaction of 3-chlorobenzyl chloride with pyridine, the reaction of 3-chlorobenzylamine with pyridine, and the reaction of 3-chlorobenzyl alcohol with pyridine and hydrogen chloride gas. The yield and purity of the product depend on the specific synthesis method used.
科学研究应用
1-(3-Chlorobenzyl)pyridinium has been widely used in scientific research due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, as an antimicrobial agent, and as a corrosion inhibitor. Additionally, it has been studied for its potential use in drug delivery systems and as an antitumor agent.
属性
分子式 |
C12H11ClN+ |
|---|---|
分子量 |
204.67 g/mol |
IUPAC 名称 |
1-[(3-chlorophenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C12H11ClN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h1-9H,10H2/q+1 |
InChI 键 |
BKWPTBOQBKKMPS-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=CC(=CC=C2)Cl |
规范 SMILES |
C1=CC=[N+](C=C1)CC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)

![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)




![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)

![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)

![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
